molecular formula C14H25N5O B7642366 N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide

Cat. No. B7642366
M. Wt: 279.38 g/mol
InChI Key: LSBZWFLESAVUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a synthetic compound that can be synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide is known to act as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting complex I. This results in the depletion of ATP and the production of reactive oxygen species (ROS), which can cause oxidative stress and cell death. This compound has been extensively used as a tool to study the mechanism of action of various drugs and compounds that target the electron transport chain.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates. This is due to the selective destruction of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the brain. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of complex I, making it a useful tool for studying the electron transport chain. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has several limitations, including its potential toxicity and the fact that it induces Parkinson's disease-like symptoms, which may not accurately reflect the physiological effects of other compounds.

Future Directions

There are several areas of future research that could be explored using N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide. One potential direction is the development of new compounds that target the electron transport chain and have fewer side effects than this compound. Another potential direction is the use of this compound as a tool to study the role of oxidative stress and inflammation in the development of various diseases. Additionally, this compound could be used to investigate the potential therapeutic effects of various compounds on Parkinson's disease and other neurodegenerative disorders.

Synthesis Methods

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide can be synthesized using various methods, including the reaction of 4-(triazol-1-yl)piperidine with N-methyl-N-propan-2-amine in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide has been extensively used in scientific research for its unique properties. It has been studied for its potential applications in various fields, including neurology, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of these compounds.

properties

IUPAC Name

N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-11(2)17(4)14(20)12(3)18-8-5-13(6-9-18)19-10-7-15-16-19/h7,10-13H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBZWFLESAVUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C(C)N1CCC(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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